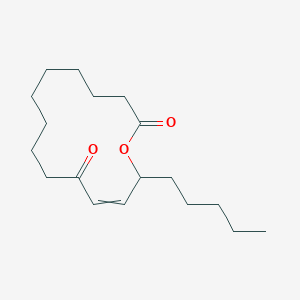
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione is a macrolide compound with the molecular formula C18H30O3. It is also known by its IUPAC name, (12E)-14-pentyl-1-oxacyclotetradec-12-ene-2,11-dione . This compound is characterized by a large ring structure containing an oxygen atom and two ketone groups, making it a member of the macrolide family .
Vorbereitungsmethoden
The synthesis of 14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione typically involves the formation of the macrolide ring through a series of organic reactions. One common synthetic route includes the following steps:
Formation of the Linear Precursor: The linear precursor is synthesized through a series of reactions, including aldol condensation and Wittig reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s large ring structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione can be compared with other macrolide compounds, such as:
10-Oxo-11-octadecen-13-olide: Similar in structure but with different side chains and functional groups.
Erythromycin: A well-known antibiotic macrolide with a more complex structure and additional functional groups.
Azithromycin: Another antibiotic macrolide with a larger ring and additional nitrogen atoms.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
159504-60-6 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
14-pentyl-1-oxacyclotetradec-12-ene-2,11-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-8-12-17-15-14-16(19)11-9-6-4-5-7-10-13-18(20)21-17/h14-15,17H,2-13H2,1H3 |
InChI-Schlüssel |
SSQZBGJHGPTSLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C=CC(=O)CCCCCCCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
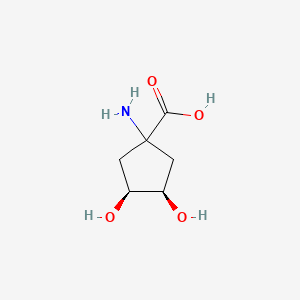

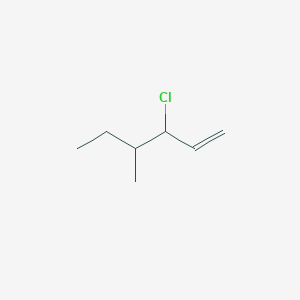
![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)
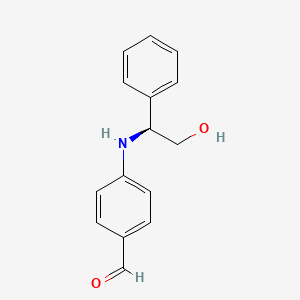
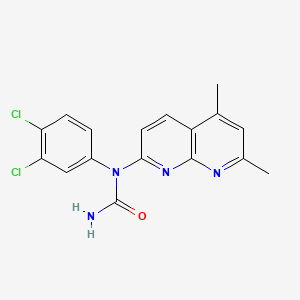
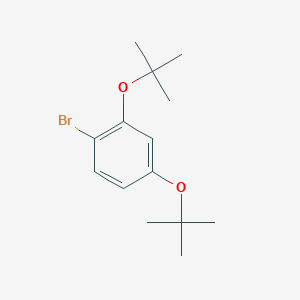
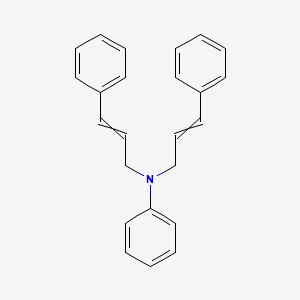
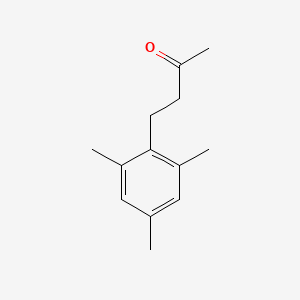
![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)


